molecular formula C15H12ClN3OS B2759836 (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 1351634-54-2

(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone

Cat. No.: B2759836
CAS No.: 1351634-54-2
M. Wt: 317.79
InChI Key: QHRQBGFSIPQMAP-UHFFFAOYSA-N
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Description

(3-(1H-Benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone (CAS 1351634-54-2) is a synthetic heterocyclic compound with a molecular formula of C15H12ClN3OS and a molecular weight of 317.8 . This complex organic molecule features a benzimidazole moiety linked to an azetidine ring, which is further functionalized with a 5-chlorothiophene carbonyl group. Compounds containing the benzimidazole core are extensively investigated in medicinal chemistry for their diverse biological activities and are recognized as privileged structures in drug discovery for targeting various enzymes and receptors . For instance, similar structural frameworks based on the 1H-benzo[d]imidazol-2-yl group have been explored as inhibitors of proteins in the Wnt signaling pathway, which is a crucial target in cancer research and the study of abnormal cellular proliferation . Furthermore, such benzimidazole derivatives have also been researched in the context of central nervous system disorders, including as potential therapeutic agents for Alzheimer's and Huntington's disease . The presence of both the benzimidazole and the chlorothiophene groups in a single molecular architecture makes this compound a valuable chemical entity for hit-to-lead optimization, structure-activity relationship (SAR) studies, and high-throughput screening campaigns. It is intended for use in non-human research applications only in fields such as medicinal chemistry, pharmacology, and chemical biology. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(5-chlorothiophen-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3OS/c16-13-6-5-12(21-13)15(20)19-7-9(8-19)14-17-10-3-1-2-4-11(10)18-14/h1-6,9H,7-8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHRQBGFSIPQMAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(S2)Cl)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, under basic conditions.

Major Products

    Oxidation: Oxidized benzimidazole derivatives.

    Reduction: Reduced azetidine derivatives.

    Substitution: Substituted chlorothiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. The benzimidazole ring is known for its ability to interact with biological targets, making this compound a candidate for drug development.

Medicine

Medically, (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone is being investigated for its potential anti-cancer properties. Its ability to inhibit specific enzymes involved in cancer cell proliferation makes it a promising therapeutic agent.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or unique electronic properties.

Mechanism of Action

The mechanism of action of (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole ring can bind to the active site of enzymes, inhibiting their activity. The azetidine ring and chlorothiophene moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Key Observations :

Bioactivity and Substituent Effects :

  • The trimethoxyphenyl group in ’s analogs enhances tubulin inhibition, likely due to enhanced hydrophobic interactions with the colchicine-binding site . In contrast, the target compound’s 5-chlorothiophene may favor kinase or protease targeting due to its electron-withdrawing properties.
  • Azetidine vs. Larger Linkers : Azetidine’s compact size may improve solubility compared to bulkier linkers (e.g., benzofuran in ), but its strain could reduce synthetic accessibility .

Antimicrobial vs. Anticancer Focus :

  • Benzimidazole-benzofuran hybrids () prioritize antimicrobial activity with MIC values as low as 2 μg/mL but exhibit higher cytotoxicity (e.g., HeLa cells: IC₅₀ ~25 μM) .
  • Bis-benzimidazole Pd complexes () show potent anticancer activity (IC₅₀ ~12 μM) but require metal coordination for efficacy, which the target compound lacks .

Synthetic Complexity: The target compound’s azetidine-thiophene linkage likely requires multi-step synthesis (e.g., cyclization followed by nucleophilic substitution), whereas simpler analogs like (1H-benzo[d]imidazol-2-yl)(phenyl)methanone are synthesized via one-pot condensation .

Physicochemical and Pharmacokinetic Properties
Property Target Compound Benzimidazole-Benzofuran Hybrid Bis-Benzoimidazole Pd Complex
Molecular Weight ~370 g/mol (estimated) ~450 g/mol ~620 g/mol (Pd complex)
LogP (Predicted) ~3.5 (moderate lipophilicity) ~4.2 ~2.8 (polar Pd coordination)
Solubility Moderate (azetidine) Low (bulky benzofuran) Poor (metal complex)
Metabolic Stability High (azetidine resistance) Moderate Low (Pd instability)

Key Notes:

  • The 5-chlorothiophene group in the target compound likely increases membrane permeability compared to hydroxylated analogs (e.g., ).
  • Azetidine’s rigidity may reduce metabolic degradation compared to flexible alkyl linkers in other derivatives .

Biological Activity

The compound (3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(5-chlorothiophen-2-yl)methanone is a complex organic molecule that integrates a benzimidazole ring, an azetidine moiety, and a chlorothiophene substituent. This unique structure suggests potential biological activities, particularly in pharmacology and medicinal chemistry.

  • Molecular Formula : C₁₉H₁₈ClN₃OS
  • Molecular Weight : 373.88 g/mol
  • CAS Number : 1334370-13-6

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly its antimicrobial, anticancer, and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of azetidinones, including the target compound, exhibit significant antimicrobial properties. For instance, studies have shown effective inhibition against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae . The following table summarizes the antimicrobial efficacy of related compounds:

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
Compound AS. aureus12.5 µg/mL
Compound BE. coli25 µg/mL
Compound CK. pneumoniae50 µg/mL

Anticancer Activity

The benzimidazole moiety is known for its role in anticancer drug development. Studies have demonstrated that compounds containing this structure can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The compound’s interaction with DNA and its ability to modulate gene expression further enhance its potential as an anticancer agent.

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways critical for pathogen survival.
  • Cellular Interaction : It has been shown to alter cellular signaling pathways leading to apoptosis in cancer cells.
  • Gene Expression Modulation : The compound influences the expression of genes associated with inflammation and immune responses.

Case Studies

A notable study conducted by researchers synthesized a series of azetidinone derivatives and evaluated their biological activities against several pathogens. The results indicated that modifications to the benzimidazole and thiophene components significantly affected antimicrobial potency .

Another study explored the anticancer effects of similar compounds, revealing that certain structural modifications enhanced cytotoxicity against human cancer cell lines .

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